molecular formula C10H14O5 B2768194 tert-butyl2,6-dioxooxane-4-carboxylate CAS No. 2490400-66-1

tert-butyl2,6-dioxooxane-4-carboxylate

Cat. No.: B2768194
CAS No.: 2490400-66-1
M. Wt: 214.217
InChI Key: JGLQOSLKSMDPOF-UHFFFAOYSA-N
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Description

tert-butyl2,6-dioxooxane-4-carboxylate is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . It is known for its unique structure, which includes a tert-butyl group and an oxane ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-dioxooxane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of tert-butyl 2,6-dioxooxane-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl2,6-dioxooxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl2,6-dioxooxane-4-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-dioxooxane-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl2,6-dioxooxane-4-carboxylate is unique due to its oxane ring structure and the presence of both tert-butyl and carboxylate groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

tert-butyl 2,6-dioxooxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-10(2,3)15-9(13)6-4-7(11)14-8(12)5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLQOSLKSMDPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)OC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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